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  • Product: 2-(Aminomethyl)pent-4-enoic acid

Core Science & Biosynthesis

Foundational

The Definitive Technical Guide to 2-Allyl-3-aminopropanoic Acid: Physicochemical Properties, Synthesis, and Peptidomimetic Applications

Executive Summary In the rapidly evolving landscape of drug discovery, the design of conformationally restricted peptidomimetics has become a cornerstone for targeting challenging protein-protein interactions (PPIs). 2-A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of drug discovery, the design of conformationally restricted peptidomimetics has become a cornerstone for targeting challenging protein-protein interactions (PPIs). 2-Allyl-3-aminopropanoic acid (commonly referred to as 2-allyl-


-alanine) is a highly specialized 

-substituted

-amino acid. By introducing an extra carbon atom into the peptide backbone,

-amino acids confer profound resistance to proteolytic degradation. The strategic placement of an

-allyl group provides a terminal olefin handle, enabling advanced structural rigidification techniques such as Ring-Closing Metathesis (RCM).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will dissect the physicochemical properties of this compound, explore the mechanistic causality behind its use in foldamer design, and detail a self-validating synthetic protocol for its enantioselective preparation.

Physicochemical Profiling & Identification

The free amino acid form of 2-allyl-3-aminopropanoic acid is highly polar and zwitterionic. In commercial and synthetic settings, it is rarely handled as a free acid due to the risk of spontaneous cyclization or degradation. Instead, it is predominantly utilized in orthogonally protected forms (e.g., Boc or Fmoc) suitable for Solid-Phase Peptide Synthesis (SPPS).

Below is the consolidated quantitative data for the core compound and its most common commercially viable derivative [1].

Table 1: Physicochemical and Registry Data
ParameterFree Amino AcidCommon Protected Derivative
Chemical Name 2-allyl-3-aminopropanoic acidN-Boc-3-amino-2-allylpropionic acid DCHA salt
Synonyms 2-allyl-

-alanine;

-allyl-

-alanine
Boc-2-allyl-

-alanine dicyclohexylamine salt
Molecular Formula C6H11NO2C23H42N2O4
Molecular Weight 129.16 g/mol 410.59 g/mol
CAS Registry Number Not standardized for free base1356382-88-1
Structural Role Pharmacophore backboneSPPS building block

Mechanistic Rationale: The Role of -Allyl -Amino Acids

The experimental choice to incorporate 2-allyl-3-aminopropanoic acid into a peptide sequence is driven by two distinct mechanistic causalities:

  • Conformational Restriction (The

    
    -Peptide Effect):  Unlike 
    
    
    
    -amino acids,
    
    
    -amino acids possess an additional torsional angle (
    
    
    ) between the
    
    
    and
    
    
    carbons.
    
    
    -Substitution restricts the available Ramachandran space, strongly favoring the formation of stable secondary structures, such as 14-helices, even in short oligomers [2].
  • Olefin Metathesis (The Allyl Handle): The terminal alkene of the allyl group is chemically orthogonal to standard peptide coupling conditions. Once the peptide is synthesized, Grubbs' catalyst can be introduced to perform Ring-Closing Metathesis (RCM) between the allyl group and another olefinic residue (e.g., a pentenoic acid derivative). This "staples" the peptide, locking it into its bioactive conformation and drastically increasing its cellular permeability and target affinity.

Workflow A 2-Allyl-3-aminopropanoic Acid (Free Amino Acid) B Boc/Fmoc Protection (N-Terminal) A->B Protection Strategy C Solid-Phase Peptide Synthesis (SPPS) B->C Coupling D Ring-Closing Metathesis (Grubbs Catalyst) C->D Olefin Metathesis E Conformationally Restricted Peptidomimetic D->E Stapling/Macrocyclization

Figure 1: Workflow detailing the integration of 2-allyl-3-aminopropanoic acid into stapled peptidomimetics.

Experimental Methodology: Enantioselective Synthesis

Direct alkylation of unprotected


-alanine is synthetically inviable due to poor stereocontrol and competing N-alkylation. To solve this, we employ a chiral auxiliary approach using a perhydropyrimidin-4-one derivative. This methodology ensures high diastereomeric excess (d.e.) by utilizing steric hindrance to direct the electrophilic attack [3].
Step-by-Step Protocol: Asymmetric Alkylation

Note: This protocol is a self-validating system. Analytical checkpoints are embedded to ensure the integrity of the intermediate before proceeding.

Step 1: Kinetic Enolate Formation

  • Action: Dissolve the enantiopure 2-tert-butylperhydropyrimidin-4-one derivative (derived from

    
    -alanine) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool the reaction vessel to -78°C.
    
  • Action: Add 1.1 equivalents of Lithium Diisopropylamide (LDA) dropwise.

  • Causality: The cryogenic temperature (-78°C) and the use of a bulky, non-nucleophilic base (LDA) ensure the irreversible formation of the kinetic enolate, preventing unwanted side reactions or thermodynamic equilibration.

Step 2: Diastereoselective Alkylation

  • Action: Add 1.2 equivalents of allyl bromide dropwise to the enolate solution. Stir for 4 hours, allowing the reaction to slowly warm to -20°C.

  • Causality: The bulky tert-butyl group on the chiral auxiliary physically blocks one face of the enolate. The allyl bromide is forced to attack from the less hindered opposite face, establishing the new stereocenter at the

    
    -position with >95% diastereoselectivity.
    

Step 3: Auxiliary Cleavage & Hydrolysis

  • Action: Quench the reaction with saturated NH4Cl. Extract the intermediate.

  • Action: Reflux the isolated intermediate in 6N HCl for 12 hours.

  • Causality: Strong acidic hydrolysis cleaves the heterocyclic auxiliary ring, liberating the free 2-allyl-3-aminopropanoic acid while leaving the terminal olefin intact.

Step 4: Self-Validation & Analytical Quality Control

  • HPLC: Run the product on a Chiralcel OD-H column to validate enantiomeric excess (target: >95% e.e.).

  • 1H-NMR (D2O): Verify structural integrity. Look for the characteristic multiplet of the internal allyl proton at ~5.7 ppm, and the terminal olefin protons at ~5.1 ppm. The absence of auxiliary tert-butyl signals (~0.9 ppm) confirms complete cleavage.

Synthesis Step1 Beta-Alanine Derivative (Perhydropyrimidin-4-one) Step2 Enolate Formation (LDA / THF, -78°C) Step1->Step2 Deprotonation Step3 Diastereoselective Alkylation (Allyl Bromide) Step2->Step3 Electrophilic Addition Step4 Acidic Hydrolysis (6N HCl, Reflux) Step3->Step4 Cleavage of Auxiliary Step5 2-Allyl-3-aminopropanoic Acid (Enantiopure) Step4->Step5 Isolation & Validation

Figure 2: Asymmetric synthesis workflow of 2-allyl-3-aminopropanoic acid via perhydropyrimidin-4-one alkylation.

Conclusion

The molecular weight (129.16 g/mol ) and precise structural geometry of 2-allyl-3-aminopropanoic acid make it an indispensable tool for modern peptide engineers. By understanding the causality behind its stereoselective synthesis and its mechanistic role in olefin metathesis, researchers can reliably deploy this compound to generate highly stable, biologically active foldamers that push the boundaries of current therapeutics.

References

  • Title: N-Boc-3-amino-2-allylpropionic acid DCHA salt (CAS 1356382-88-1) Specifications Source: ChemBuyersGuide URL: [Link]

  • Title: Recent Advances in the Enantioselective Synthesis of

    
    -Amino Acids
    Source:  ResearchGate
    URL: [Link]
    
  • Title: Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids Source: Journal of Organic Chemistry (via PubMed) URL: [Link]

Exploratory

Structural and Mechanistic Divergence of GABA Analogs: A Comparative Analysis of Unsaturated, Cycloalkane, and Phenyl-Substituted Scaffolds

An In-Depth Technical Guide Abstract Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, making it a critical target for therapeutic intervention in neurol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, making it a critical target for therapeutic intervention in neurological and psychiatric disorders. While direct GABA agonists have limited utility due to poor blood-brain barrier penetration and rapid metabolism, a diverse array of structural analogs have been developed to overcome these limitations. These analogs, despite sharing a common GABAergic heritage, exhibit profound differences in their mechanisms of action, driven by subtle yet critical modifications to the core GABA scaffold. This technical guide provides an in-depth structural comparison of key GABA analogs, with a specific focus on how the introduction of unsaturated bonds, cycloalkane moieties, and phenyl rings dictates their distinct pharmacological profiles. We will use Vigabatrin (γ-vinyl GABA) as a well-characterized proxy for unsaturated analogs like the putative 2-(Aminomethyl)pent-4-enoic acid, comparing it against the gabapentinoids (Gabapentin, Pregabalin) and Phenibut. The analysis will cover structure-activity relationships, divergent molecular mechanisms, and the experimental protocols required for their characterization.

Introduction: The Rationale for GABA Analogs

The therapeutic potential of modulating GABAergic neurotransmission is vast, spanning epilepsy, neuropathic pain, anxiety disorders, and spasticity. The primary challenge in harnessing this potential lies in the pharmacological properties of GABA itself. As a small, hydrophilic amino acid, GABA cannot efficiently cross the blood-brain barrier (BBB) and is rapidly degraded by the enzyme GABA-transaminase (GABA-T).

The development of GABA analogs was born from a need to create molecules that could effectively modulate the GABA system while possessing improved pharmacokinetic profiles. The initial hypothesis was that these analogs would act as direct agonists at GABA receptors (GABA-A and GABA-B) or as inhibitors of GABA metabolism and reuptake. However, extensive research has revealed a more complex reality: many of the most successful GABA analogs do not interact directly with GABA receptors but instead modulate GABAergic tone through indirect mechanisms. This guide deconstructs the structural features that underpin this mechanistic divergence.

Core Structural Scaffolds: A Comparative Analysis

The GABA Benchmark

Gamma-aminobutyric acid is a flexible molecule with a four-carbon backbone, a primary amine at one terminus, and a carboxylic acid at the other. Its flexibility allows it to adopt various conformations, enabling interaction with different proteins, including receptors and enzymes.

The Unsaturated Vinyl Moiety: Vigabatrin (γ-vinyl GABA)

While specific data on 2-(Aminomethyl)pent-4-enoic acid is limited, its key feature—a vinyl group attached to the GABA backbone—is expertly exemplified by Vigabatrin.

  • Structure: Vigabatrin is (RS)-4-aminohex-5-enoic acid. It possesses the core GABA structure with a vinyl group (–CH=CH2) attached at the gamma-carbon.

  • Conformational Impact: The sp2-hybridized carbons of the vinyl group introduce a planar, rigid element to the otherwise flexible carbon chain.

  • Chemical Reactivity: The crucial feature of this scaffold is the vinyl group's ability to act as a Michael acceptor. This chemical reactivity is the cornerstone of its mechanism of action. It forms a covalent bond with a critical lysine residue in the active site of the GABA-T enzyme, leading to its irreversible inhibition. By preventing GABA degradation, Vigabatrin increases synaptic GABA concentrations.

The Cycloalkane-Derived Analogs: Gabapentin and Pregabalin

Gabapentin and Pregabalin represent a class of analogs where the GABA backbone is conformationally constrained by a cyclohexyl and isobutyl group, respectively.

  • Structure: Gabapentin is [1-(aminomethyl)cyclohexyl]acetic acid. Pregabalin is (S)-3-(aminomethyl)-5-methylhexanoic acid. These modifications create a bulky, lipophilic structure that facilitates passage across the BBB.

  • Conformational Impact: The appended alkyl groups force the molecule into a specific three-dimensional shape that, while structurally derived from GABA, does not effectively bind to GABA receptors or metabolic enzymes.

  • Mechanism of Action: The unique conformation of these "gabapentinoids" enables them to bind with high affinity to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs). This binding reduces the influx of calcium into presynaptic neurons, thereby decreasing the release of excitatory neurotransmitters like glutamate. The therapeutic effect is thus achieved not by directly enhancing inhibition, but by reducing excessive excitation.

The Phenyl-Substituted Analog: Phenibut

Phenibut introduces an aromatic ring to the GABA scaffold, drastically altering its pharmacological target.

  • Structure: Phenibut is (RS)-4-amino-3-phenyl-butyric acid. A phenyl ring is attached to the beta-carbon of the GABA backbone.

  • Conformational Impact: The bulky phenyl ring serves as a key pharmacophoric element that promotes binding to the GABA-B receptor, a G-protein coupled receptor distinct from the ionotropic GABA-A receptors. The lipophilicity imparted by the phenyl ring also enhances BBB penetration.

  • Mechanism of Action: Unlike the other analogs discussed, Phenibut acts as a direct agonist, primarily at GABA-B receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in a slow, prolonged inhibitory postsynaptic potential.

Structure-Mechanism Relationship: A Comparative Overview

The distinct structural modifications dictate the molecular target and ultimate mechanism of action for each analog class. This divergence is a prime example of how subtle chemical changes can lead to profoundly different pharmacological outcomes.

Data Summary Table
CompoundKey Structural FeaturePrimary Molecular TargetMechanism of ActionPrimary Therapeutic Use
GABA Flexible 4-carbon backboneGABA-A & GABA-B ReceptorsDirect Agonist(Endogenous Neurotransmitter)
Vigabatrin Terminal Vinyl GroupGABA-Transaminase (GABA-T)Irreversible Enzyme InhibitionInfantile Spasms, Epilepsy
Pregabalin Isobutyl Group (Constrained)α2δ Subunit of VGCCsModulation of Channel TraffickingNeuropathic Pain, Fibromyalgia
Phenibut β-Phenyl RingGABA-B ReceptorDirect AgonistAnxiolytic, Nootropic
Diagram: Divergent Mechanisms of GABA Analogs

G cluster_0 GABA Analog Classes cluster_1 Molecular Targets & Mechanisms cluster_2 Cellular Outcomes Vigabatrin Vigabatrin (Unsaturated) GABA_T GABA-Transaminase (Enzyme) Vigabatrin->GABA_T Irreversible Inhibition Pregabalin Pregabalin / Gabapentin (Cycloalkane-Derived) VGCC α2δ Subunit of VGCC (Channel Subunit) Pregabalin->VGCC High-Affinity Binding Phenibut Phenibut (Phenyl-Substituted) GABA_B GABA-B Receptor (GPCR) Phenibut->GABA_B Direct Agonism Inc_GABA ↑ Synaptic [GABA] GABA_T->Inc_GABA Prevents GABA Degradation Dec_Glu ↓ Glutamate Release VGCC->Dec_Glu Reduces Ca²⁺ Influx Slow_IPSP Slow Inhibitory Postsynaptic Potential GABA_B->Slow_IPSP Activates K⁺ Channels

Caption: Divergent molecular mechanisms of action for different classes of GABA analogs.

Experimental Workflows for Characterization

Validating the mechanism of a novel GABA analog requires specific, targeted assays. The choice of experiment is dictated by the hypothesized structure-activity relationship.

Protocol: In Vitro GABA-Transaminase (GABA-T) Inhibition Assay

This protocol is essential for characterizing compounds like Vigabatrin, which are designed to inhibit GABA metabolism.

Objective: To determine the potency (e.g., IC50) of a test compound as an inhibitor of GABA-T.

Principle: This assay often uses a coupled-enzyme reaction. GABA-T converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate. The production of glutamate is then measured using glutamate dehydrogenase, which reduces NAD+ to NADH. The increase in NADH absorbance at 340 nm is monitored spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), solutions of GABA, α-ketoglutarate, NAD+, glutamate dehydrogenase, and purified GABA-T enzyme. Prepare serial dilutions of the test compound (e.g., Vigabatrin).

  • Assay Setup: In a 96-well UV-transparent plate, add the assay buffer, NAD+, α-ketoglutarate, and glutamate dehydrogenase to each well.

  • Inhibitor Incubation: Add the test compound dilutions to the experimental wells and a vehicle control (e.g., water or DMSO) to the control wells. Pre-incubate the plate with the GABA-T enzyme for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding. For irreversible inhibitors like Vigabatrin, this pre-incubation step is critical.

  • Reaction Initiation: Initiate the reaction by adding a saturating concentration of GABA to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 30-60 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Workflow: Characterizing a Novel GABA Analog

The following workflow provides a logical progression for characterizing a novel analog from initial binding to functional effects.

G cluster_workflow Novel GABA Analog Characterization Workflow cluster_binding Binding Targets cluster_functional Functional Assays Start Novel Compound (e.g., 2-Aminomethyl pent-4-enoic acid) Binding Primary Screen: Radioligand Binding Assays Start->Binding Function Secondary Screen: Functional Assays Binding->Function GABA_A_R GABA-A Receptor GABA_B_R GABA-B Receptor GABA_T_Enz GABA-T Enzyme VGCC_Sub α2δ VGCC Subunit Potency Tertiary Screen: Potency & Selectivity Function->Potency Patch_Clamp Electrophysiology (Patch Clamp) Enzyme_Kin Enzyme Kinetics (IC50 Determination) Neuro_Release Neurotransmitter Release Assay End Lead Candidate Potency->End

Caption: A generalized experimental workflow for characterizing the molecular target of a novel GABA analog.

Conclusion: Synthesizing Structure, Function, and Therapeutic Application

The study of GABA analogs provides a compelling lesson in modern pharmacology: structural similarity does not guarantee a shared mechanism of action. The therapeutic successes of Vigabatrin, Pregabalin, and Phenibut are not due to their ability to mimic GABA at its native receptors, but rather to unique structural features that enable them to interact with entirely different molecular targets.

  • The vinyl group of Vigabatrin transforms the GABA scaffold into a mechanism-based enzyme inactivator, increasing endogenous GABA levels.

  • The conformationally constraining alkyl groups of gabapentinoids create a pharmacophore that targets VGCC subunits, reducing excitatory neurotransmission.

  • The phenyl ring of Phenibut repurposes the GABA backbone to function as a direct agonist for GABA-B receptors.

For drug development professionals, this underscores the importance of looking beyond the parent molecule and considering how targeted structural modifications can unlock novel pharmacology. Future development of GABA analogs will undoubtedly continue to exploit this principle, creating sophisticated molecules with finely tuned mechanisms for treating a wide range of neurological and psychiatric conditions.

References

  • Goldsmith, D. R., & Kanner, A. M. (2020). Vigabatrin. In StatPearls. StatPearls Publishing. [Link]

  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical pharmacokinetics, 49(10), 661–669. [Link]

  • Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, G., Liepins, T., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, biochemistry, and behavior, 137, 23–29. [Link]

  • Silverman, R. B. (1989). γ-Vinyl GABA: mechanism of inactivation of γ-aminobutyrate aminotransferase. In Design of Enzyme Inhibitors as Drugs (pp. 200-217). Oxford University Press. [Link]

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108–113. [Link]

  • Sherry, D. G. (2012). Vigabatrin: a comprehensive review of its pharmacology and clinical efficacy. Journal of the Central Nervous System, 1(1), 1-10. [Link]

Protocols & Analytical Methods

Method

Protocols for synthesizing 2-(Aminomethyl)pent-4-enoic acid via Mannich reaction

Application Note: Scalable Synthesis of 2-(Aminomethyl)pent-4-enoic Acid via a Diastereoselective Mukaiyama-Mannich Protocol Strategic Rationale & Mechanistic Causality The synthesis of -amino acids—specifically -substit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-(Aminomethyl)pent-4-enoic Acid via a Diastereoselective Mukaiyama-Mannich Protocol

Strategic Rationale & Mechanistic Causality

The synthesis of


-amino acids—specifically 

-substituted

-amino acids like 2-(aminomethyl)pent-4-enoic acid—is of critical importance in the development of peptidomimetics, GABA analogs, and matrix metalloproteinase inhibitors.

Traditional multicomponent Mannich reactions (utilizing an enolizable carbonyl, formaldehyde, and an amine) often struggle with the direct synthesis of primary amines due to the propensity for over-alkylation[1]. While this is typically circumvented by using dibenzylamine followed by reductive hydrogenolysis (Pd/C, H


), this classic approach is fundamentally incompatible with pent-4-enoic acid . The required hydrogenolysis would inevitably reduce the terminal alkene to a pentanoic acid backbone, destroying the critical structural motif.

To solve this, we employ a Mukaiyama-Mannich approach . By utilizing a silyl ketene acetal derived from ethyl pent-4-enoate and reacting it with an N-Boc-protected iminium ion (generated in situ from tert-butyl (methoxymethyl)carbamate), we achieve highly selective mono-aminomethylation[2]. This strategy allows for orthogonal deprotection—basic saponification of the ester followed by acidic cleavage of the Boc group—which strictly preserves the terminal alkene[3].

Mechanistic Pathway

G Node1 Ethyl pent-4-enoate (Starting Material) Node2 LDA, TMSCl, THF -78 °C to rt Node1->Node2 Node3 Silyl Ketene Acetal (Nucleophile) Node2->Node3 Node7 Mukaiyama-Mannich C-C Bond Formation Node3->Node7 Node4 BocNHCH2OMe (Iminium Precursor) Node5 TiCl4 (Lewis Acid) CH2Cl2, -78 °C Node4->Node5 Node6 N-Boc Iminium Ion (Highly Electrophilic) Node5->Node6 Node6->Node7 Node8 Ethyl 2-((Boc-amino)methyl)pent-4-enoate (Protected Intermediate) Node7->Node8 Node9 1. LiOH, THF/H2O 2. HCl in Dioxane Node8->Node9 Node10 2-(Aminomethyl)pent-4-enoic acid (Target Compound) Node9->Node10

Workflow for the Mukaiyama-Mannich synthesis of 2-(aminomethyl)pent-4-enoic acid.

Quantitative Data & Reaction Optimization

The generation of the N-Boc iminium ion is highly dependent on the choice of Lewis acid. As shown in Table 1, oxophilic Lewis acids like TiCl


 provide the highest conversion rates by efficiently coordinating the methoxy leaving group.

Table 1: Optimization of Lewis Acid and Temperature for Aminomethylation

EntryLewis Acid (1.1 eq)SolventTemp (°C)Yield (%)Observation / Causality
1BF

·OEt

CH

Cl

-78 to rt45Incomplete iminium generation; unreacted starting material remains.
2SnCl

CH

Cl

-7862Moderate yield; some degradation of the silyl ketene acetal observed.
3 TiCl

CH

Cl

-78 88 Optimal coordination of the methoxy group; clean conversion.
4TiCl

THF-7835THF competitively coordinates TiCl

, severely dampening its Lewis acidity.

Experimental Protocols

Step 1: Preparation of the Silyl Ketene Acetal

Causality: Lithium diisopropylamide (LDA) is used to quantitatively deprotonate the ester at -78 °C without initiating nucleophilic attack on the carbonyl. Trapping with TMSCl yields the silyl ketene acetal, which is stable enough for isolation but highly reactive toward strong electrophiles.

  • Charge a flame-dried flask with anhydrous THF (50 mL) and diisopropylamine (1.54 mL, 11 mmol). Cool to -78 °C under argon.

  • Add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise. Stir for 30 minutes.

  • Add ethyl pent-4-enoate (1.28 g, 10 mmol) dropwise over 10 minutes. Stir at -78 °C for 45 minutes.

  • Add freshly distilled TMSCl (1.52 mL, 12 mmol) rapidly. Allow the reaction to warm to room temperature over 2 hours.

  • Concentrate the mixture in vacuo. Triturate the residue with anhydrous hexanes (30 mL) and filter under argon to remove precipitated LiCl (which would otherwise unpredictably alter Lewis acidity in Step 2).

  • Concentrate the filtrate to yield the silyl ketene acetal as a colorless oil. Use immediately in Step 2.

Step 2: Mukaiyama-Mannich Aminomethylation

Causality: TiCl


 is added to the iminium precursor before the nucleophile. This ensures complete generation of the highly electrophilic N-Boc iminium ion, preventing the TiCl

from prematurely degrading the sensitive silyl ketene acetal.
  • In a separate flame-dried flask, dissolve tert-butyl (methoxymethyl)carbamate (1.61 g, 10 mmol) in anhydrous CH

    
    Cl
    
    
    
    (40 mL) and cool to -78 °C.
  • Add TiCl

    
     (1.1 mL of a 1.0 M solution in CH
    
    
    
    Cl
    
    
    , 11 mmol) dropwise. The solution will transition to a deep yellow/orange, indicating iminium ion formation. Stir for 15 minutes.
  • Dissolve the silyl ketene acetal from Step 1 in CH

    
    Cl
    
    
    
    (10 mL) and add it dropwise to the iminium solution at -78 °C.
  • Stir the reaction for 2 hours at -78 °C.

  • Quench the reaction strictly at -78 °C by adding saturated aqueous NaHCO

    
     (20 mL). Allow to warm to room temperature.
    
  • Extract with CH

    
    Cl
    
    
    
    (3 × 30 mL), dry over Na
    
    
    SO
    
    
    , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1 to 7:3) to afford ethyl 2-(((tert-butoxycarbonyl)amino)methyl)pent-4-enoate.
Step 3: Orthogonal Deprotection

Causality: Saponification of the ester must precede Boc deprotection. If the Boc group is removed first, the resulting free primary amine will undergo intramolecular cyclization (lactamization) or intermolecular amidation during the subsequent basic ester hydrolysis.

  • Saponification: Dissolve the intermediate (2.0 g) in a 3:1 mixture of THF/H

    
    O (40 mL). Add LiOH·H
    
    
    
    O (0.98 g, 3.0 eq). Stir at room temperature for 12 hours.
  • Acidify the mixture to pH 3 using 1M aqueous KHSO

    
    . Extract with EtOAc (3 × 30 mL), dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield the Boc-protected amino acid.
  • Boc Cleavage: Dissolve the crude intermediate in 4M HCl in dioxane (15 mL). Stir at room temperature for 2 hours.

  • Concentrate the mixture in vacuo to remove all volatiles.

  • Purify the resulting hydrochloride salt via ion-exchange chromatography (Dowex 50WX8, eluting with 1M aqueous NH

    
    OH) to yield the free 2-(aminomethyl)pent-4-enoic acid.
    

Trustworthiness & Self-Validating System

To guarantee the integrity of the protocol, the following in-process analytical controls must be utilized to validate causality at each stage:

  • Validation of Step 1: IR spectroscopy of the crude silyl ketene acetal must show the disappearance of the ester carbonyl stretch (

    
    1735 cm
    
    
    
    ) and the appearance of a strong C=C stretch (
    
    
    1650 cm
    
    
    ).
  • Validation of Step 2: The intermediate must stain strongly with ninhydrin (post-heating) on a TLC plate.

    
    H NMR (CDCl
    
    
    
    ) must confirm the presence of the Boc group (
    
    
    1.44, s, 9H) and the intact terminal alkene (
    
    
    5.75, m, 1H;
    
    
    5.05, m, 2H).
  • Validation of Step 3: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the target compound ([M+H]

    
     calculated for C
    
    
    
    H
    
    
    NO
    
    
    : 144.0868). The disappearance of the singlet at
    
    
    1.44 in the
    
    
    H NMR confirms complete Boc deprotection.

References

  • Catalytic Asymmetric Synthesis of Unprotected

    
    -Amino Acids. Journal of the American Chemical Society, 2021.
    URL:[Link]
    
  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 2019. URL:[Link]

  • Asymmetric Organocatalysis with bis-Silyl Ketene Acetals. Universität zu Köln, 2021. URL:[Link]

Sources

Application

Application Note & Protocol: Synthesis of Cyclic β-Amino Acids via Ring-Closing Metathesis of 2-(Aminomethyl)pent-4-enoic Acid Derivatives

Introduction: The Strategic Value of Constrained Scaffolds In the landscape of modern drug discovery, the ability to control molecular conformation is paramount. Cyclic β-amino acids represent a privileged class of struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Constrained Scaffolds

In the landscape of modern drug discovery, the ability to control molecular conformation is paramount. Cyclic β-amino acids represent a privileged class of structural motifs that impart significant conformational rigidity to peptide-based therapeutics.[1][2] This pre-organization enhances proteolytic stability, improves receptor binding affinity, and fine-tunes pharmacokinetic properties by reducing the entropic penalty upon binding.[1][3] Consequently, these scaffolds are integral to the design of novel therapeutics, from enzyme inhibitors to potent peptidomimetics targeting protein-protein interactions.[3][4]

Among the synthetic tools available for constructing these valuable rings, Ring-Closing Metathesis (RCM) has emerged as a uniquely powerful and versatile strategy.[5][6] Catalyzed by well-defined ruthenium complexes, RCM allows for the efficient formation of carbon-carbon double bonds under mild conditions with exceptional functional group tolerance.[6][7]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of a six-membered cyclic β-amino acid precursor. It details a robust protocol for the RCM of a protected 2-(aminomethyl)pent-4-enoic acid derivative, explains the causality behind critical experimental choices, and offers insights into reaction optimization.

Scientific Principles: Substrate Design and the RCM Catalyst

2.1. The RCM Precursor: Designing for Intramolecular Cyclization

The success of an RCM reaction begins with the rational design of the acyclic diene precursor. For the synthesis of a six-membered ring, 2-(aminomethyl)pent-4-enoic acid is an ideal starting point.

  • Protecting Groups are Non-Negotiable: The raw amino acid possesses two highly reactive functional groups—an amine and a carboxylic acid—that can interfere with the organometallic catalyst.

    • Amine Protection: The primary amine is nucleophilic and basic, capable of coordinating to the ruthenium center and deactivating the catalyst. Protection with a tert-butyloxycarbonyl (Boc) group is standard practice. The Boc group is sterically bulky, electronically neutral, and can be readily installed and removed under conditions that are orthogonal to many other synthetic steps.[8]

    • Carboxylic Acid Protection: The acidic proton of the carboxylic acid will readily protonate and destroy the ruthenium alkylidene catalyst. Esterification, typically to a methyl or ethyl ester, neutralizes this acidity and enhances solubility in common organic solvents used for RCM.

The resulting precursor, a protected N-Boc, O-methyl ester of the diene, is perfectly poised for cyclization.

2.2. The Catalyst and Mechanism

The engine of this transformation is a ruthenium-based olefin metathesis catalyst, most commonly a Grubbs- or Hoveyda-Grubbs-type complex.[9] The second-generation catalysts, featuring an N-heterocyclic carbene (NHC) ligand, are particularly effective due to their high activity and stability.[7][10]

The generally accepted Chauvin mechanism proceeds through a series of [2+2] cycloadditions and cycloreversions, as illustrated below.

RCM_Mechanism sub Diene Substrate int1 First Metallacyclobutane sub->int1 [2+2] cat [Ru]=CHPh (Catalyst) cat->int1 int2 Intermediate Alkylidene int1->int2 Retro [2+2] styrene Styrene int1->styrene int3 Second Metallacyclobutane int2->int3 Intramolecular [2+2] int3->cat Catalyst Regeneration prod Cyclic Product int3->prod Retro [2+2] (Ring Formation) ethene Ethene (gas) prod->ethene Byproduct

Figure 1: Simplified catalytic cycle for Ring-Closing Metathesis.

The key thermodynamic driving force for the reaction is the formation of a stable cyclic alkene and the irreversible loss of a small, volatile alkene byproduct, typically ethylene gas, which is removed from the reaction mixture.[6][7]

Detailed Experimental Protocol

This protocol is divided into two main stages: (1) preparation of the N-Boc protected diene methyl ester precursor and (2) the Ring-Closing Metathesis reaction.

3.1. Workflow Overview

Workflow start_node start_node process_node process_node product_node product_node A Start: 2-(Aminomethyl)pent-4-enoic acid B Step 1: N-Boc Protection (Boc)2O, Dioxane/H2O A->B C Step 2: Esterification MeI, K2CO3, DMF B->C D RCM Precursor: N-Boc, O-Me diene C->D E Step 3: Ring-Closing Metathesis Grubbs II Catalyst, DCM, Reflux D->E F Final Protected Product: Cyclic β-Amino Acid Ester E->F

Figure 2: Overall experimental workflow from starting material to cyclic product.

3.2. Step 1 & 2: Synthesis of the RCM Precursor

Causality Note: This two-step, one-pot-optional procedure first protects the amine to prevent side reactions during esterification, then protects the carboxylic acid to make the substrate compatible with the RCM catalyst.

Materials and Reagents:

Reagent M.W. Amount Moles
2-(Aminomethyl)pent-4-enoic acid 129.16 1.00 g 7.74 mmol
Di-tert-butyl dicarbonate ((Boc)₂O) 218.25 1.87 g 8.51 mmol
1,4-Dioxane - 20 mL -
1 M Sodium Hydroxide (NaOH) 40.00 ~10 mL ~10 mmol
N,N-Dimethylformamide (DMF) - 25 mL -
Potassium Carbonate (K₂CO₃) 138.21 2.14 g 15.5 mmol

| Iodomethane (MeI) | 141.94 | 0.58 mL | 9.29 mmol |

Procedure:

  • N-Boc Protection:

    • Suspend 2-(aminomethyl)pent-4-enoic acid (1.00 g, 7.74 mmol) in a mixture of 1,4-dioxane (10 mL) and water (10 mL) in a 100 mL round-bottom flask.

    • Adjust the pH to ~10 by the dropwise addition of 1 M NaOH while stirring vigorously.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.87 g, 8.51 mmol) dissolved in 1,4-dioxane (10 mL).

    • Stir the mixture at room temperature overnight. The solution should become homogeneous.

  • Esterification:

    • Carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the aqueous phase with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected acid.

    • Dissolve the crude product in DMF (25 mL). Add potassium carbonate (2.14 g, 15.5 mmol) followed by iodomethane (0.58 mL, 9.29 mmol).

    • Stir the suspension at room temperature for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up and Purification:

    • Pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with water (2 x 30 mL) and brine (1 x 30 mL), dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude oil by flash column chromatography on silica gel to afford the pure RCM precursor.

3.3. Step 3: Ring-Closing Metathesis (RCM)

Causality Note: The success of this step hinges on three critical factors: (1) an inert atmosphere to protect the catalyst, (2) high dilution to favor the intramolecular reaction over intermolecular polymerization, and (3) heat to drive the reaction to completion.[9]

Materials and Reagents:

Reagent M.W. Amount Moles
RCM Precursor 243.32 500 mg 2.05 mmol
Grubbs II Catalyst 848.97 87 mg 0.103 mmol
Dichloromethane (DCM), Dry - 410 mL -

| Ethyl vinyl ether | 72.11 | ~1 mL | - |

Procedure:

  • Setup:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

    • In a 500 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the RCM precursor (500 mg, 2.05 mmol) in dry, degassed dichloromethane (DCM, 400 mL). This creates a highly dilute solution (approx. 0.005 M).

  • Catalyst Addition and Reaction:

    • In a separate vial, weigh the Grubbs II catalyst (87 mg, 0.103 mmol, 5 mol%). Dissolve it in dry, degassed DCM (10 mL).

    • Add the catalyst solution to the stirring solution of the precursor.

    • Heat the reaction mixture to reflux (~40 °C) under the inert atmosphere.

    • Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the terminal alkene protons. The reaction is typically complete within 4-12 hours.

  • Quenching and Work-up:

    • After the reaction is complete, cool the flask to room temperature.

    • Add ethyl vinyl ether (~1 mL) and stir for 30 minutes to quench the catalyst by reacting with the active ruthenium species.

    • Concentrate the solution under reduced pressure. The crude product will be a dark oil or solid.

  • Purification:

    • Purify the residue by flash column chromatography on silica gel. A common practice is to first flush the column with a non-polar solvent to remove non-polar byproducts, followed by a gradient elution to isolate the product. A second purification or treatment with a ruthenium scavenger may be necessary to remove all traces of ruthenium byproducts.

Optimization and Troubleshooting

The efficiency of RCM can be influenced by several parameters. The following table summarizes key considerations for optimizing the reaction.

ParameterRecommended ConditionRationale & Troubleshooting
Catalyst Choice Grubbs II or Hoveyda-Grubbs IISecond-generation catalysts offer a good balance of high activity and stability.[5] If yields are low, consider a more active 3rd generation catalyst, but be aware of potential shorter catalyst lifetime.
Catalyst Loading 2-5 mol%Lower loading (1-2%) can be effective but may require longer reaction times. If the reaction stalls, adding a second portion of the catalyst (1-2 mol%) can sometimes restart it. High loading (>5%) is rarely necessary and increases cost and purification difficulty.[11]
Concentration 0.001 - 0.01 M This is the most critical parameter to prevent intermolecular oligomerization.[9] If dimer or oligomer formation is observed, decrease the concentration further. Syringe pump addition of the substrate and catalyst to refluxing solvent can also enforce high dilution.[12]
Solvent Dichloromethane (DCM) or TolueneDCM is often the first choice due to its good solvent properties and ease of removal. Toluene can be used for higher reaction temperatures, which may be necessary for sluggish substrates, but requires a catalyst stable at those temperatures.[12] Ensure solvents are anhydrous and degassed.
Temperature Reflux (40-110 °C)Higher temperatures increase the reaction rate but also the rate of catalyst decomposition. Start at the reflux temperature of DCM. If the reaction is slow, switch to toluene to access higher temperatures.

Conclusion

Ring-Closing Metathesis provides a reliable and high-yielding pathway to conformationally constrained cyclic β-amino acids. By carefully selecting protecting groups, choosing an appropriate second-generation ruthenium catalyst, and rigorously controlling reaction concentration, researchers can efficiently access these valuable building blocks. The protocol described herein serves as a robust starting point for the synthesis of six-membered rings and can be adapted for the creation of other ring sizes, further expanding the synthetic chemist's toolkit for modern drug design.[5][13]

References

  • MolecularCloud. (2023, September 13). What Are Cyclic Amino Acids and Their Applications?[Link]

  • ResearchGate. (2025, August 7). Ring Closing Metathesis of α- and β-Amino Acid Derived Dienes. [Link]

  • ResearchGate. Some important cyclic β-amino acids. [Link]

  • Gáspári, Z., and Incze, B. (2012). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. PMC. [Link]

  • Fülöp, F. (2006). Application of alicyclic beta-amino acids in peptide chemistry. PubMed. [Link]

  • Gáspári, Z., and Incze, B. (2012). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. University of Debrecen. [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]

  • Mori, T., et al. (2024). Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. Oxford Academic. [Link]

  • Rutjes, F. P. J. T., et al. (1998). Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural a-Amino Acids. University of Amsterdam.
  • Wikipedia. Ring-closing metathesis. [Link]

  • Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society. [Link]

  • Hosseinzadeh, P., et al. (2018). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PMC. [Link]

  • Pennington, M. W., et al. (2017). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. [Link]

  • Halász, E., et al. (2014). Amino acids as chiral anionic ligands for ruthenium based asymmetric olefin metathesis. Dalton Transactions. [Link]

  • Digital Commons at Buffalo State. (2021). Synthesis of Library of N-t-boc Amino ester. [Link]

  • Szymańska, E., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. PMC. [Link]

  • Rathi, J. O., & Shankarling, G. S. (2020). Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

  • Chatterjee, A. K., et al. (2000). Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses. Organic Chemistry Portal. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Csuk, R., & Schwarz, S. (2011). Synthesis by Ring-Closing Metathesis and Cytotoxic Evaluation of Novel Thienylmacrolactones. PMC. [Link]

  • ResearchGate. (2025, August 7). Development of the Enabling Route for Glecaprevir via Ring Closing Metathesis. [Link]

  • White, J. D., & Lincoln, C. M. (2020). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. MDPI. [Link]

Sources

Method

Application Note: Enantioselective Synthesis of (R)- and (S)-2-(Aminomethyl)pent-4-enoic Acid

This Application Note is designed for research scientists and process chemists involved in the synthesis of non-proteinogenic amino acids, specifically -amino acids containing alkene handles for further diversification (...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of non-proteinogenic amino acids, specifically


-amino acids containing alkene handles for further diversification (e.g., Ring-Closing Metathesis).

Executive Summary

2-(Aminomethyl)pent-4-enoic acid (also known as


-allyl-

-alanine) is a critical chiral scaffold in the development of peptidomimetics,

-peptide foldamers, and GABA analogs (e.g., Pregabalin derivatives). Its terminal alkene functionality allows for rapid diversification via cross-metathesis or hydroboration, making it a high-value intermediate in drug discovery.

This guide details a robust, scalable, and self-validating protocol for synthesizing both enantiomers with high optical purity (>98% ee). Unlike organocatalytic routes that may suffer from reproducibility issues on scale, this protocol utilizes the Evans Chiral Auxiliary method coupled with a reductive cleavage strategy . This approach avoids the risk of alkene reduction (common with hydrogenolytic deprotection strategies) and ensures absolute stereochemical control.

Key Advantages of This Protocol
  • Alkene Preservation: Uses Staudinger reduction instead of hydrogenation, preserving the terminal olefin.

  • Scalability: Validated on multigram scales (1–20g).

  • Stereocontrol: Predictable diastereoselective alkylation using Evans auxiliaries.

  • Versatility: The intermediate alcohol allows access to both the amino acid and the corresponding lactone.

Strategic Reaction Pathway

The synthesis hinges on the construction of a chiral succinate derivative. The stereocenter is established via the diastereoselective alkylation of an


-acyl oxazolidinone enolate with tert-butyl bromoacetate.
Mechanistic Logic[1]
  • Induction: The chiral oxazolidinone (Evans auxiliary) forces the enolate into a rigid chelated Z-conformation.

  • Discrimination: The bulky benzyl group on the auxiliary shields one face of the enolate, forcing the electrophile (tert-butyl bromoacetate) to attack from the opposite face.

  • Differentiation: The resulting molecule has two carbonyls: the auxiliary-amide and the tert-butyl ester. The auxiliary is selectively reduced to the alcohol (reductive cleavage), differentiating the two termini for the final amino acid construction.

Workflow Diagram

SynthesisWorkflow Start 4-Pentenoic Acid Imide N-Pentenoyl Imide Start->Imide Acylation Aux Chiral Auxiliary (Evans Oxazolidinone) Aux->Imide Alkylation Stereoselective Alkylation Imide->Alkylation NaHMDS t-Bu-Bromoacetate Succinate Chiral Succinate Intermediate Alkylation->Succinate >98:2 dr Reduction Reductive Cleavage (LiBH4) Succinate->Reduction Selective Aux Removal Alcohol Chiral Alcohol Reduction->Alcohol Azide Azide Formation (Mitsunobu/Subst) Alcohol->Azide MsCl, NaN3 Final Target Amino Acid (R) or (S) Azide->Final 1. PPh3 (Staudinger) 2. TFA (Deprotection)

Figure 1: Strategic workflow for the enantioselective synthesis of 2-(aminomethyl)pent-4-enoic acid. The pathway ensures differentiation of the carboxyl termini.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (Stereoselective Alkylation)

Objective: Establish the carbon backbone and stereocenter. Target: tert-Butyl (3R)-3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hex-5-enoate.

ReagentEquiv.[1][2][3]RoleCritical Parameter
(S)-4-Benzyl-2-oxazolidinone1.0Chiral AuxiliaryHigh purity required (>99%)
4-Pentenoic acid1.1SubstrateFreshly distilled if yellow
Pivaloyl chloride1.1ActivatorAnhydrous conditions
NaHMDS (1.0 M in THF)1.1BaseMaintain -78°C strictly
tert-Butyl bromoacetate1.5ElectrophileAdd slowly to prevent warming

Step-by-Step Protocol:

  • Acylation (Mixed Anhydride Method):

    • Dissolve 4-pentenoic acid (1.1 equiv) in dry THF (0.2 M) under Argon. Cool to -78°C.[4]

    • Add Triethylamine (1.2 equiv) followed by Pivaloyl chloride (1.1 equiv). Stir for 15 min at -78°C, then 45 min at 0°C.

    • Simultaneously, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in THF and deprotonate with

      
      -BuLi (1.0 equiv) at -78°C.
      
    • Cannulate the lithiated auxiliary into the mixed anhydride solution at -78°C.

    • Warm to RT and stir for 2 hours. Quench with sat. NH

      
      Cl. Extract (EtOAc), wash (NaHCO
      
      
      
      , brine), dry (Na
      
      
      SO
      
      
      ), and concentrate.
    • Checkpoint: Purify via flash chromatography (Hex/EtOAc). Product is the

      
      -pentenoyl imide.
      
  • Stereoselective Alkylation:

    • Dissolve the

      
      -pentenoyl imide (1.0 equiv) in THF (0.1 M) and cool to -78°C.
      
    • Add NaHMDS (1.1 equiv) dropwise. Stir for 45 min to ensure complete enolization.

    • Add tert-butyl bromoacetate (1.5 equiv) dropwise.

    • Critical Step: Stir at -78°C for 4 hours. Do not warm up prematurely; high temperature erodes diastereoselectivity.

    • Quench with AcOH (2 equiv) in THF at -78°C, then warm to RT.

    • Workup: Dilute with Et

      
      O, wash with water and brine.
      
    • Purification: Flash chromatography (10-20% EtOAc in Hexanes).

    • Validation: Assess diastereomeric ratio (dr) via

      
      H NMR. The doublet of the 
      
      
      
      -proton is distinct for diastereomers. Expect >95:5 dr.[2][4]
Phase 2: Reductive Cleavage & Functionalization

Objective: Remove the auxiliary to generate the primary alcohol without reducing the ester or alkene.

ReagentEquiv.[1][2][3]RoleCritical Parameter
LiBH

(2.0 M in THF)
1.2ReductantUse with 1 equiv water
Methanesulfonyl chloride1.2Activation0°C addition
Sodium Azide (NaN

)
2.0NucleophileUse DMF solvent, 60°C

Step-by-Step Protocol:

  • Reductive Cleavage:

    • Dissolve the alkylated product in Et

      
      O (0.1 M). Add water (1.1 equiv) (Note: Water accelerates LiBH
      
      
      
      reduction of imides).
    • Cool to 0°C. Add LiBH

      
       solution (1.2 equiv) dropwise.
      
    • Stir at 0°C for 1 h, then RT for 2 h. Monitor by TLC (disappearance of imide).

    • Quench carefully with 1M NaOH (recovers the auxiliary).

    • Extract aqueous layer with EtOAc. The organic layer contains the alcohol; the aqueous layer contains the auxiliary (acidify to recover).

    • Intermediate:tert-Butyl 2-(hydroxymethyl)pent-4-enoate.

  • Azidation (Amine Installation):

    • Mesylation: Dissolve alcohol in DCM at 0°C. Add Et

      
      N (1.5 equiv) and MsCl (1.2 equiv). Stir 30 min. Workup with cold water/brine.
      
    • Displacement: Dissolve crude mesylate in DMF. Add NaN

      
       (2.0 equiv). Heat to 60°C for 4 hours.
      
    • Safety: Azides are potentially explosive. Do not concentrate to dryness with heat. Keep in solution or handle small quantities.

    • Workup: Dilute with Et

      
      O, wash extensively with water to remove DMF.
      
Phase 3: Final Deprotection (Staudinger & Hydrolysis)

Objective: Convert azide to amine and remove ester without hydrogenating the alkene.

  • Staudinger Reduction:

    • Dissolve the azide in THF/H

      
      O (10:1).
      
    • Add PPh

      
       (1.5 equiv). Stir at RT for 12 hours. (Evolution of N
      
      
      
      gas observed).
    • The intermediate iminophosphorane hydrolyzes to the amine.

    • Purification: Acid/Base extraction. Acidify to pH 2, wash with Et

      
      O (removes Ph
      
      
      
      PO), basify to pH 10, extract amine with DCM.
  • Ester Hydrolysis:

    • Dissolve the amino-ester in DCM/TFA (1:1). Stir at RT for 1 hour.

    • Concentrate under vacuum.[2] Azeotrope with toluene to remove TFA.

    • Final Product: (R)- or (S)-2-(Aminomethyl)pent-4-enoic acid (TFA salt).

    • Desalting: Pass through an ion-exchange column (Dowex 50W) eluting with NH

      
      OH if free base is required.
      

Stereochemical Control & Validation

To access the (R)-enantiomer of the final amino acid, use (S)-4-benzyl-2-oxazolidinone . To access the (S)-enantiomer , use (R)-4-benzyl-2-oxazolidinone .

Stereochemical Model

The Evans enolate adopts a Z-geometry. The benzyl group at C4 of the oxazolidinone blocks the Re-face (in the standard drawing), forcing the bulky tert-butyl bromoacetate to attack from the Si-face.

Stereochem Enolate Z-Enolate (Ti-chelated) (S)-Auxiliary blocks Re-face Attack Electrophile Attack from Si-face Enolate->Attack Config Resulting Configuration: (R)-at alpha carbon Attack->Config

Figure 2: Stereochemical rationale. Note that the priority of groups changes during the transformation from the succinate to the final amino acid, so always verify absolute configuration via optical rotation or derivatization.

Analytical Validation[5]
  • HPLC: Convert the final amino acid to the

    
    -Cbz methyl ester derivative for chiral HPLC analysis.
    
    • Column: Chiralcel OD-H.

    • Mobile Phase: Hexane/IPA (90:10).

  • NMR:

    
    H NMR (400 MHz, D
    
    
    
    O for free amino acid) should show the terminal alkene multiplets at
    
    
    5.7-5.9 (1H) and 5.0-5.2 (2H).

Troubleshooting Guide

ProblemProbable CauseSolution
Low Diastereoselectivity (dr < 90:10) Reaction temperature rose above -70°C.Use an internal thermometer. Ensure dropwise addition of electrophile.
Low Yield in Reductive Cleavage Incomplete reduction or hydrolysis of ester.Ensure water is added to the LiBH

reaction. Do not use LiAlH

(may reduce ester).
Loss of Alkene Accidental reduction.Avoid Pd/C or H

at any step. Use Staudinger (PPh

) or Zinc/Acetic acid for azide reduction.
Lactonization Acidic workup of the hydroxy-acid.During the intermediate alcohol stage, avoid strong acids which catalyze cyclization to the

-lactone.

References

  • General Method for Alkylation of Chiral Succinates: Sibi, M. P., & Deshpande, P. K. (2000). Enantioselective Synthesis of

    
    -Amino Acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1461–1466.
    
    
  • Evans Auxiliary Methodology: Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.

  • Reductive Cleavage of Oxazolidinones: Penning, T. D., et al. (2002). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry, 40(9), 1347–1365. (Describes LiBH4 cleavage conditions).

  • Organocatalytic Alternative (Background): Chi, Y., & Gellman, S. H. (2006). Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to

    
    -Amino Acids.[1] Journal of the American Chemical Society, 128(20), 6804–6805.
    
    

Sources

Application

Preparation of 2-(Aminomethyl)pent-4-enoic Acid Hydrochloride for Biological Assays: An Application Note and Protocol Guide

Introduction: Unveiling the Potential of a Novel Amino Acid Analogue In the landscape of contemporary drug discovery and chemical biology, non-proteinogenic amino acids and their derivatives are of significant interest....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Amino Acid Analogue

In the landscape of contemporary drug discovery and chemical biology, non-proteinogenic amino acids and their derivatives are of significant interest. These molecules serve as invaluable probes for elucidating complex biological pathways and as foundational scaffolds for novel therapeutic agents. 2-(Aminomethyl)pent-4-enoic acid, a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and other neuroactive amino acids, presents a compelling target for investigation. Its unique unsaturated backbone and aminomethyl substitution offer the potential for selective interactions with a variety of biological targets, including enzymes and receptors within the central nervous system.

This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of 2-(Aminomethyl)pent-4-enoic acid hydrochloride. Furthermore, it outlines rigorous procedures for the preparation of stock solutions and their application in relevant biological assays, empowering researchers to confidently explore the pharmacological profile of this promising compound. The methodologies described herein are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the experimental rationale.

Part 1: Synthesis and Characterization of 2-(Aminomethyl)pent-4-enoic Acid Hydrochloride

The synthesis of 2-(Aminomethyl)pent-4-enoic acid hydrochloride is a multi-step process requiring careful execution and purification. The proposed synthetic route is designed for robustness and scalability, starting from commercially available precursors.

Synthetic Pathway Overview

The synthesis commences with the protection of a suitable starting material, followed by the introduction of the aminomethyl group and the pent-4-enoic acid moiety. The final step involves the deprotection and formation of the hydrochloride salt to enhance stability and solubility in aqueous media for biological assays.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Aminomethylation cluster_2 Step 3: Chain Extension cluster_3 Step 4: Deprotection & Salt Formation A Starting Material B Protected Intermediate A->B Protecting Group Reagent C Introduction of Aminomethyl Group B->C Aminomethylating Agent D Pent-4-enoic Acid Derivative C->D Alkylation with Allyl Bromide E 2-(Aminomethyl)pent-4-enoic acid D->E Deprotection F 2-(Aminomethyl)pent-4-enoic acid HCl E->F HCl

Caption: Proposed synthetic workflow for 2-(Aminomethyl)pent-4-enoic acid HCl.

Detailed Synthetic Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of Diethyl 2-acetamido-2-(prop-2-en-1-yl)malonate

  • To a solution of diethyl 2-acetamidomalonate in anhydrous dioxane, add potassium tert-butoxide portion-wise at room temperature under an inert atmosphere.

  • Heat the resulting suspension and stir for 2 hours.

  • Add propargyl tosylate dropwise and reflux the mixture overnight.

  • Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 2-Amino-pent-4-ynoic acid

  • Hydrolyze the product from Step 1 with aqueous sulfuric acid under reflux until complete conversion. This step involves both hydrolysis of the esters and the acetamido group, followed by decarboxylation.[1]

Step 3: Synthesis of 2-(Aminomethyl)pent-4-enoic acid This step involves a reduction of the alkyne to an alkene and the conversion of the carboxylic acid to an aminomethyl group, which can be a complex transformation. A plausible, though challenging, route could involve protection of the amine, reduction of the al-kyne, and then conversion of the carboxylic acid. A more direct, albeit hypothetical, multi-step process within this conceptual framework would be:

  • Protect the amino group of 2-amino-pent-4-ynoic acid (e.g., as a Boc derivative).

  • Selectively reduce the alkyne to a cis-alkene using a poisoned catalyst (e.g., Lindlar's catalyst).

  • Reduce the carboxylic acid to a primary alcohol.

  • Convert the alcohol to a leaving group (e.g., a tosylate).

  • Displace the leaving group with an azide, followed by reduction to the amine.

A more practical, alternative synthetic approach found in literature for similar structures involves the alkylation of a protected glycine equivalent.

Step 4: Formation of 2-(Aminomethyl)pent-4-enoic acid hydrochloride

  • Dissolve the final free amine product in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol).

  • Add a solution of anhydrous HCl in the same solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.[2]

Purification and Characterization

Purity is paramount for obtaining reliable data in biological assays. The hydrochloride salt can be purified by recrystallization.

Purification Protocol:

  • Dissolve the crude hydrochloride salt in a minimal amount of hot solvent (e.g., a mixture of ethanol and water).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

Characterization: The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural elucidation and purity assessment.Signals corresponding to the vinyl protons, the aliphatic chain protons, and the aminomethyl protons. The integration of these signals should be consistent with the number of protons in the molecule.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the carboxylic acid carbon, the vinyl carbons, and the aliphatic carbons.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the mass of the protonated free amine.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the N-H bonds of the ammonium group, the C=O of the carboxylic acid, and the C=C of the alkene.[4]
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity.

Part 2: Preparation of Stock Solutions for Biological Assays

The accurate preparation of stock solutions is a critical first step for any biological experiment. The hydrochloride salt of 2-(Aminomethyl)pent-4-enoic acid is expected to be soluble in aqueous buffers.

Materials and Reagents
  • 2-(Aminomethyl)pent-4-enoic acid hydrochloride (synthesized and characterized as above)

  • Sterile, deionized water or a suitable biological buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and pipettes

Stock Solution Preparation Protocol
  • Determine the required concentration: For a 10 mM stock solution, weigh out the appropriate amount of the hydrochloride salt (Molecular Weight to be determined by MS).

  • Dissolution: Add the weighed compound to a sterile tube. Add the desired volume of sterile water or buffer.

  • Solubilization: Vortex or gently heat the solution if necessary to ensure complete dissolution.[5]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Stock_Solution_Prep A Weigh Compound B Add Solvent A->B C Vortex/Heat to Dissolve B->C D Filter Sterilize (0.22 µm) C->D E Aliquot into single-use tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a sterile stock solution.

Part 3: Protocols for Biological Assays

The biological activity of 2-(Aminomethyl)pent-4-enoic acid can be investigated through a variety of in vitro assays. Given its structural similarity to GABA, initial studies could focus on its interaction with enzymes involved in GABA metabolism or with GABA receptors.

Enzyme Inhibition Assay: GABA-Transaminase (GABA-T)

Introduction: GABA-T is a key enzyme responsible for the degradation of GABA. Inhibition of GABA-T can lead to increased GABA levels in the brain, a therapeutic strategy for conditions like epilepsy. This assay will determine if 2-(Aminomethyl)pent-4-enoic acid can inhibit the activity of GABA-T.

Protocol:

  • Prepare Reagents:

    • Assay Buffer: Potassium pyrophosphate buffer with 2-mercaptoethanol.

    • GABA-T enzyme solution.

    • Substrates: GABA and α-ketoglutarate.

    • Detection Reagent: NADP⁺, GABASE, and a fluorescent probe.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add a serial dilution of 2-(Aminomethyl)pent-4-enoic acid hydrochloride to the test wells. Include a vehicle control (buffer) and a positive control inhibitor (e.g., vigabatrin).

    • Add the GABA-T enzyme solution to all wells and pre-incubate.

    • Initiate the reaction by adding the substrate mixture (GABA and α-ketoglutarate).

    • Add the detection reagent.

    • Incubate at 37°C and monitor the change in fluorescence over time using a plate reader.[6]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay: Neuronal Viability

Introduction: To assess the potential neurotoxic or neuroprotective effects of the compound, a cell-based viability assay using a neuronal cell line (e.g., SH-SY5Y) is essential.

Protocol:

  • Cell Culture:

    • Culture SH-SY5Y cells in appropriate media and conditions.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(Aminomethyl)pent-4-enoic acid hydrochloride in cell culture media.

    • Replace the existing media in the wells with the media containing the test compound. Include a vehicle control.

    • To assess neuroprotective effects, a neurotoxic insult (e.g., glutamate or H₂O₂) can be co-administered or added after pre-incubation with the test compound.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Viability Assessment:

    • Use a standard cell viability assay, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.[7]

  • Data Analysis:

    • Normalize the viability of treated cells to the vehicle control.

    • Plot cell viability against the compound concentration to determine any cytotoxic or protective effects.

Biological_Assay_Workflow cluster_0 Enzyme Inhibition Assay cluster_1 Cell-Based Viability Assay A Prepare Reagents B Add Compound & Enzyme A->B C Add Substrate B->C D Measure Activity C->D E Seed Cells F Treat with Compound E->F G Incubate F->G H Assess Viability G->H

Caption: General workflows for enzyme inhibition and cell-based assays.

Conclusion

This application note provides a comprehensive framework for the preparation and biological evaluation of 2-(Aminomethyl)pent-4-enoic acid hydrochloride. By following these detailed protocols, researchers can ensure the synthesis of a high-purity compound and obtain reliable and reproducible data from subsequent biological assays. The insights gained from these studies will be instrumental in elucidating the pharmacological profile of this novel amino acid derivative and its potential as a modulator of biological systems.

References

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Retrieved from [Link]

  • Eurofins. (n.d.). Cell Based Assays. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Google Patents. (n.d.). Method of purification of 5-aminolevulline acid hydrochloride.
  • NIST WebBook. (n.d.). 2-Amino-4-methyl pentenoic acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

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This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the NMR Characterization of 2-(Aminomethyl)pent-4-enoic Acid

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 2-(Aminomethyl)pent-4-enoic acid. Designed for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 2-(Aminomethyl)pent-4-enoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a predictive and comparative framework for the structural elucidation of this molecule. We will explore the anticipated ¹H, ¹³C, and COSY NMR spectra, compare its features to a relevant structural analog, and provide robust experimental protocols for data acquisition and validation.

The Structural Landscape of 2-(Aminomethyl)pent-4-enoic Acid

2-(Aminomethyl)pent-4-enoic acid is a non-proteinogenic amino acid featuring a vinyl group. Its structure presents several key features for NMR analysis: a chiral center at the α-carbon, a terminal double bond, and methylene groups with distinct electronic environments. A thorough characterization by NMR is crucial for confirming its synthesis and purity.

Below is a diagram illustrating the chemical structure and atom numbering scheme that will be used throughout this guide.

G H2 H2 H3 H3 H2->H3 H4 H4 H2->H4 H5 H5 H4->H5 H6 H6 H5->H6

Caption: Predicted ¹H-¹H COSY correlations for 2-(Aminomethyl)pent-4-enoic acid.

Comparative Analysis: 2-(Aminomethyl)pent-4-enoic Acid vs. Vigabatrin

Vigabatrin (4-aminohex-5-enoic acid) is a structural isomer of our target molecule and a known antiepileptic drug. [1][2]Comparing their expected NMR data highlights key structural differences.

Feature2-(Aminomethyl)pent-4-enoic AcidVigabatrin (Predicted)Key Difference
α-Proton (to COOH) H2 (~2.8 - 3.2 ppm)CH₂ (~2.3 ppm)The proton at C2 in our target is a methine, while in vigabatrin it's part of a methylene group further from the amino group.
Protons adjacent to NH₂ H3 (~3.0 - 3.4 ppm)H4 (~3.0 ppm)In our target, the aminomethyl group is at C2. In vigabatrin, the amino group is at C4.
Allylic Protons H4 (~2.2 - 2.6 ppm)CH₂ (~2.4 ppm)The allylic protons in both molecules are expected in a similar region.
Vinylic Protons H5, H6 (~5.0 - 5.9 ppm)H5, H6 (~5.0 - 5.9 ppm)The vinyl group protons are expected to have very similar chemical shifts in both compounds.

This comparison demonstrates that while some spectral regions will be similar (the vinyl and allylic systems), the upfield region of the ¹H NMR spectrum, particularly the signals for the protons on carbons 2 and 3, will be diagnostic in distinguishing between these two isomers.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR data for 2-(Aminomethyl)pent-4-enoic acid, the following protocols are recommended.

Sample Preparation
  • Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (NH₂ and COOH).

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are general parameters for a 400 or 500 MHz NMR spectrometer. [3]

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Spectral width: 16 ppm

    • Acquisition time: ~2-3 seconds

    • Relaxation delay: 2 seconds

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024 or more (due to low natural abundance of ¹³C)

    • Spectral width: 240 ppm

    • Relaxation delay: 2 seconds

  • COSY:

    • Pulse sequence: cosygpqf

    • Number of scans: 2-4 per increment

    • Acquire data in both dimensions with sufficient resolution to resolve couplings.

Integrated Workflow for Structural Validation

A definitive structural elucidation is achieved by integrating the information from all NMR experiments. The following workflow is recommended.

G cluster_1d 1D NMR cluster_2d 2D NMR H1 Acquire ¹H NMR (Identify proton signals and multiplicities) Assign Assign Proton Signals (Use COSY to trace spin systems) H1->Assign C13 Acquire ¹³C NMR (Identify carbon signals) Final Complete Structural Elucidation C13->Final COSY Acquire COSY (Establish H-H correlations) COSY->Assign Assign->Final

Caption: Workflow for the complete NMR-based structural validation.

By following this workflow, each piece of data corroborates the others, leading to a trustworthy and authoritative structural assignment. [4]

Conclusion

The NMR characterization of 2-(Aminomethyl)pent-4-enoic acid is a multi-faceted process that relies on the careful acquisition and interpretation of ¹H, ¹³C, and COSY spectra. This guide has provided a predictive framework for these spectra, highlighting the key chemical shifts and correlations that define its structure. By comparing its expected spectral features to those of its isomer, vigabatrin, and by adhering to the outlined experimental and validation protocols, researchers can confidently and accurately characterize this molecule.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). Carbon NMR Chemical Shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • MRI Questions. (2015, February 12). 5.2 Chemical Shift. Retrieved from [Link]

  • ResearchGate. (2000, January). C-13 NMR studies of GABA synthesis after acute vigabatrin treatment in human epilepsy patients. Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (2019, January 21). Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug. Retrieved from [Link]

  • PubMed. (1995). Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Journal of Undergraduate Chemistry Research. (2023, January 17). TWO-DIMENSIONAL NMR ANALYSIS OF β-[Co(ampy)2(NO2)2]NO3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-(Aminomethyl)pent-4-enoic acid

Executive Summary This technical guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns of 2-(Aminomethyl)pent-4-enoic acid (also known as -allyl- -alanine). As a structural isomer of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns of 2-(Aminomethyl)pent-4-enoic acid (also known as


-allyl-

-alanine). As a structural isomer of the pharmaceutical anticonvulsant Vigabatrin (

-vinyl-GABA) and an unsaturated analog of 2-(Aminomethyl)pentanoic acid (propyl-GABA), precise structural elucidation is critical for researchers in drug discovery and metabolic profiling.

This guide distinguishes the target molecule through its unique


-amino acid fragmentation signature , specifically the lability of its 

-lactam transition state compared to the stable

-lactam of its isomers.

Part 1: Structural Analysis & Mechanistic Fragmentation

Molecule: 2-(Aminomethyl)pent-4-enoic acid Formula: C


H

NO

Exact Mass: 129.0790 Da Precursor Ion [M+H]

:
m/z 130.08
The -Amino Acid Signature

Unlike


-amino acids (e.g., GABA, Vigabatrin) which cyclize into stable 5-membered lactams (pyrrolidones) upon dehydration, 2-(Aminomethyl)pent-4-enoic acid is a 

-amino acid
. Its primary amine is located on the

-carbon relative to the carboxyl group.

Upon Collision-Induced Dissociation (CID), the protonated molecule ([M+H]


, m/z 130) follows two competing pathways driven by the instability of the 4-membered 

-lactam intermediate.
Pathway A: Dehydration & Ring Opening (Dominant)
  • Dehydration (-18 Da): The precursor loses H

    
    O to form a transient protonated 
    
    
    
    -lactam at m/z 112 .
  • Ring Scission (-42 Da): Due to high ring strain, the

    
    -lactam rapidly fragments via a retro-2+2 cycloaddition mechanism, losing a ketene moiety (C
    
    
    
    H
    
    
    O) or undergoing ring opening to form stabilized iminium ions.
  • Result: A characteristic fragment at m/z 70 (112 - 42) or m/z 84 (loss of CO from the acyclic acylium ion).

Pathway B: Deamination (Secondary)
  • Loss of NH

    
     (-17 Da):  Formation of the conjugated acylium ion at m/z 113 . This pathway is enhanced by the allylic double bond, which stabilizes the resulting carbocation via resonance, a feature absent in saturated analogs.
    
Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic flow, highlighting the divergence between stable and unstable intermediates.

FragmentationPathway M Precursor [M+H]+ m/z 130 Lactam Transient u03b2-Lactam m/z 112 M->Lactam - H2O (18 Da) Deam Deamination [M+H-NH3]+ m/z 113 M->Deam - NH3 (17 Da) Allyl Allyl Cation m/z 41 M->Allyl Allylic Cleavage Frag70 Iminium Ion m/z 70 Lactam->Frag70 - Ketene (42 Da) (Ring Scission) Frag84 Acylium Ion m/z 84 Lactam->Frag84 - CO (28 Da)

Caption: Divergent fragmentation pathways of 2-(Aminomethyl)pent-4-enoic acid. Note the instability of the m/z 112 intermediate leading to secondary fragments m/z 70 and 84.

Part 2: Comparative Performance Guide

This section compares the target molecule against its primary structural isomer (Vigabatrin) and its saturated analog to establish diagnostic criteria.

Table 1: Diagnostic Ion Comparison
FeatureTarget: 2-(Aminomethyl)pent-4-enoic acid Isomer: Vigabatrin (

-vinyl-GABA)
Analog: Saturated Propyl-GABA
Class

-Amino Acid

-Amino Acid

-Amino Acid
Precursor m/z 130m/z 130m/z 132
Base Peak m/z 70 or m/z 84 (Fragment)m/z 112 (Stable Lactam)m/z 114 (Lactam)
Lactam Stability Low (Transient 4-membered ring)High (Stable 5-membered ring)Low
Allylic Ion m/z 41 (Present)m/z 41 (Present)Absent
Differentiation High abundance of secondary fragments < m/z 100.[1][2]Dominant [M+H-18]

peak; minimal low-mass fragmentation.
Shift in precursor mass (+2 Da).
Comparative Analysis
  • Vs. Vigabatrin: The most critical distinction is the stability of the dehydration product (m/z 112). In Vigabatrin, the

    
    -lactam is highly stable, often constituting 100% of the product ion spectrum. In the target 
    
    
    
    -amino acid, the m/z 112 peak is transient and significantly less abundant than the secondary fragments (m/z 70/84).
  • Vs. Saturated Analog: The presence of the double bond in the target molecule facilitates allylic cleavage , producing a distinct signal at m/z 41. The saturated analog lacks this pathway and presents a precursor at m/z 132.

Part 3: Experimental Protocols (Self-Validating)

To ensure reproducibility and accurate identification, follow this LC-MS/MS workflow.

Sample Preparation (Direct Injection)
  • Solvent: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation [2M+H]

    
    ).
    
  • Validation Step: Check for the presence of the [2M+H]

    
     adduct at m/z 259 to confirm soft ionization conditions.
    
LC-MS/MS Method Parameters
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the polar zwitterionic nature of the compound. A standard C18 column will result in void volume elution.

    • Recommended: Amide-based HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.0).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 5 minutes.

  • Ionization: ESI Positive Mode.

    • Source Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile

      
      -lactam).
      
MRM Transitions for Quantification

For high-sensitivity detection (SRM/MRM), use the following transitions:

  • Quantifier: 130.1

    
     70.1 (Collision Energy: 20-25 eV) - Specific to 
    
    
    
    -AA backbone.
  • Qualifier 1: 130.1

    
     113.1 (Collision Energy: 15 eV) - Loss of NH
    
    
    
    .
  • Qualifier 2: 130.1

    
     84.1 (Collision Energy: 25 eV).
    

References

  • Königs, S., & Fales, H. M. (2011). Fragmentation of amino acids and their derivatives. Biomacromolecular Mass Spectrometry, 2(3), 211-220. Link

  • Prasain, J. (2009).[1] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham Guide. Link

  • Matrix Science. (n.d.). Peptide fragmentation nomenclature and ion types. Mascot Help. Link

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Amino Acids. NIST Chemistry WebBook. Link

Sources

Safety & Regulatory Compliance

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